molecular formula C14H18ClN B1204833 3-Pboea CAS No. 75590-28-2

3-Pboea

Cat. No.: B1204833
CAS No.: 75590-28-2
M. Wt: 235.75 g/mol
InChI Key: SPCCGGLGEPAAIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Phenoxybenzoic acid (3-Pboea) is an organic compound that is commonly used as a biomarker for exposure to pyrethroid insecticides. It is a metabolite formed when pyrethroid insecticides are broken down in the body. This compound is significant in environmental and biological studies due to its role in monitoring human and animal exposure to these insecticides .

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Phenoxybenzoic acid can be synthesized through various chemical reactions. One common method involves the hydrolysis of 3-phenoxybenzyl alcohol. The reaction typically requires an acidic or basic catalyst and is carried out under controlled temperature conditions to ensure complete conversion to the acid form .

Industrial Production Methods

In industrial settings, 3-Phenoxybenzoic acid is produced using large-scale chemical reactors. The process involves the use of high-purity reagents and precise control of reaction parameters such as temperature, pressure, and pH. The product is then purified through crystallization or distillation to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

3-Phenoxybenzoic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted benzoic acids, benzyl alcohols, and other phenoxy derivatives .

Scientific Research Applications

3-Phenoxybenzoic acid is widely used in scientific research due to its role as a biomarker for pyrethroid exposure. Its applications include:

Mechanism of Action

3-Phenoxybenzoic acid exerts its effects primarily through its role as a metabolite of pyrethroid insecticides. It is formed when pyrethroids are metabolized by esterases in the liver. The compound then undergoes further metabolism to form conjugates that are excreted in the urine. The molecular targets and pathways involved include the inhibition of sodium channels in nerve cells, which is a characteristic action of pyrethroid insecticides .

Comparison with Similar Compounds

Similar Compounds

  • 4-Phenoxybenzoic acid
  • 2-Phenoxybenzoic acid
  • 3-Phenoxybenzyl alcohol

Comparison

3-Phenoxybenzoic acid is unique due to its specific role as a biomarker for pyrethroid exposure. While other phenoxybenzoic acids and benzyl alcohols may have similar chemical structures, they do not serve the same specific function in monitoring pyrethroid exposure. This uniqueness makes 3-Phenoxybenzoic acid particularly valuable in environmental and toxicological studies .

Properties

CAS No.

75590-28-2

Molecular Formula

C14H18ClN

Molecular Weight

235.75 g/mol

IUPAC Name

3-phenylbicyclo[3.2.1]oct-3-en-2-amine;hydrochloride

InChI

InChI=1S/C14H17N.ClH/c15-14-12-7-6-10(8-12)9-13(14)11-4-2-1-3-5-11;/h1-5,9-10,12,14H,6-8,15H2;1H

InChI Key

SPCCGGLGEPAAIC-UHFFFAOYSA-N

SMILES

C1CC2CC1C=C(C2N)C3=CC=CC=C3.Cl

Canonical SMILES

C1CC2CC1C=C(C2N)C3=CC=CC=C3.Cl

Synonyms

3-PBOEA
3-phenylbicyclo(3.2.1)oct-3-en-2-amine
exo-3-phenylbicyclo(3.2.1)oct-3-en-2-amine

Origin of Product

United States

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